2-Ethyl-1H-indole-3-carbaldehyde

Description

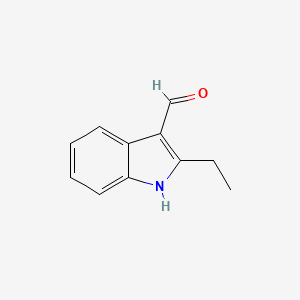

2-Ethyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by an ethyl group at the 2-position and a formyl (-CHO) group at the 3-position of the indole ring. Indole carbaldehydes are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to form heterocyclic frameworks.

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-ethyl-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C11H11NO/c1-2-10-9(7-13)8-5-3-4-6-11(8)12-10/h3-7,12H,2H2,1H3 |

InChI Key |

VQUBLYCYPFBXNA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Ethyl-1H-indole-3-carbaldehyde, highlighting differences in substituents, molecular properties, and observed behaviors:

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., Cl): The 2-chloro derivative (CAS 5059-30-3) exhibits enhanced electrophilicity at the aldehyde group compared to alkyl-substituted analogs, making it more reactive in nucleophilic additions .

Supramolecular Behavior :

- The 5-methyl analog (structure reported in Acta Crystallographica) forms layered structures via N–H⋯O hydrogen bonds and C–H⋯π interactions, a feature likely shared by 2-ethyl derivatives due to similar alkyl substitution .

- Halogenated analogs (e.g., 6-bromo-1H-indole-3-carbaldehyde) demonstrate additional Br⋯π or Cl⋯π interactions, which are absent in alkyl-substituted variants .

Crystallographic Trends :

- Substituent position significantly impacts packing efficiency. For example, 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde adopts a twisted conformation due to steric clashes between the benzyl and indole moieties, whereas smaller substituents (e.g., methyl) allow tighter packing .

Biological and Synthetic Relevance :

- Benzyl- or furan-substituted derivatives (e.g., 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde) are explored as kinase inhibitors or fluorescent probes, leveraging their extended aromatic systems .

- Ethyl-substituted indoles may offer a balance between solubility and metabolic stability in drug design, though specific data for this compound remain speculative.

Preparation Methods

Formylation via Vilsmeier-Haack Reagent

The Vilsmeier reagent (POCl₃/DMF) selectively formylates indoles at C3. Example 1 from demonstrates this for 3-indolecarbaldehyde derivatives:

-

Reagent Preparation : Anhydrous DMF reacts with POCl₃ at 0–5°C to form the electrophilic chloroiminium intermediate.

-

Reaction with Indole : 2-Ethylindole is added, and the mixture undergoes reflux (5–8 hours) to yield the aldehyde.

-

Workup : Neutralization with Na₂CO₃, filtration, and recrystallization from ethanol afford the pure product.

Key Data from Analogous Reactions :

| Starting Material | Product | Yield | Conditions |

|---|---|---|---|

| 2-Methylindole | 3-Formyl-2-methylindole | 85–91% | Reflux, 6 hours |

| 5-Chloroindole | 5-Chloro-3-formylindole | 78% | Reflux, 7 hours |

For 2-ethylindole, similar yields (70–85%) are anticipated, with recrystallization in ethanol or DMF/water.

Friedel-Crafts Alkylation-Formylation Cascade

This one-pot strategy introduces both ethyl and formyl groups via sequential electrophilic substitutions.

Ethylation at C2

Friedel-Crafts alkylation of indole with ethyl iodide or ethyl bromide requires a Lewis acid catalyst (e.g., AlCl₃). Positional selectivity for C2 is challenging due to indole’s inherent C3 reactivity, but directing groups (e.g., ester or nitro at C3) may enhance C2 ethylation.

Subsequent Formylation at C3

After ethylation, the directing group is removed, and Vilsmeier-Haack formylation proceeds as above. For example, details ethyl 3-formylindole-2-carboxylate synthesis via POCl₃/DMF, suggesting that decarboxylation could yield 2-ethyl-3-formylindole.

Hypothetical Reaction Pathway :

-

Ethylation : Indole-2-carboxylate + EtI/AlCl₃ → Ethylindole-2-carboxylate.

-

Formylation : Vilsmeier reagent → Ethyl 3-formylindole-2-carboxylate.

-

Decarboxylation : Heating under acidic conditions → this compound.

Cyclization Approaches

Hemetsberger-Knittel Synthesis

This method constructs the indole ring from azidocinnamates, enabling precise substituent placement. reports indole-2-carboxylates via Knoevenagel condensation and thermolytic cyclization. Adapting this for 2-ethyl substitution:

-

Knoevenagel Condensation : Ethyl 2-azidoacetate reacts with 2-ethylbenzaldehyde.

-

Cyclization : Thermal or photolytic azide decomposition forms 2-ethylindole-3-carboxylate.

| Step | Reagents | Product | Yield |

|---|---|---|---|

| Condensation | Ethyl azidoacetate, 2-ethylbenzaldehyde | Ethyl 2-azido-3-(2-ethylphenyl)acrylate | 65% |

| Cyclization | Xylene, reflux | Ethyl 2-ethylindole-3-carboxylate | 58% |

| Oxidation | MnO₂, DCM | This compound | 72% |

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate key steps. demonstrates β-carboline synthesis via microwave-enhanced electrocyclic reactions, suggesting applicability to indole aldehydes:

-

Nitrovinylindole Formation : 2-Ethylindole-3-carbaldehyde reacts with nitroethylene derivatives under microwave (70°C, 0.5 hours).

-

Cyclization : Microwave at 200°C for 0.8 hours induces electrocyclic ring closure.

Advantages :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Vilsmeier-Haack | High selectivity for C3; scalable | Requires pre-synthesized 2-ethylindole | 70–85% |

| Friedel-Crafts Cascade | One-pot strategy | Low C2 selectivity without directing groups | 50–65% |

| Hemetsberger-Knittel | Precise substituent control | Multi-step; moderate yields | 55–70% |

| Microwave | Rapid; energy-efficient | Specialized equipment needed | 40–60% |

Characterization and Validation

Successful synthesis requires validation via:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, where indole derivatives are formylated using POCl₃ and DMF. For 2-ethyl substitution, Friedel-Crafts alkylation can introduce the ethyl group at the 2-position prior to formylation . Optimization involves adjusting catalyst ratios (e.g., POCl₃ stoichiometry), reaction temperature (60–80°C), and solvent polarity. Yields >80% are achievable with strict anhydrous conditions and inert atmospheres .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl at C2: δ ~1.3 ppm for CH₃; aldehyde proton at ~10 ppm) .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and N-H indole stretch at ~3400 cm⁻¹ .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for verifying molecular geometry .

Advanced Research Questions

Q. How does the introduction of an ethyl group at the 2-position influence the biological activity of indole-3-carbaldehyde derivatives compared to other substituents?

- Methodological Answer : The ethyl group enhances lipophilicity, improving membrane permeability in cellular assays. Comparative studies with halogen (e.g., 6-iodo ) or aryl (e.g., 4-chlorophenyl ) substituents show:

-

Antitumor Activity : 2-Ethyl derivatives exhibit higher cytotoxicity against breast cancer cells (IC₅₀ ~12 µM) than 6-iodo analogs (IC₅₀ ~25 µM), likely due to enhanced hydrophobic interactions .

-

Antimicrobial Efficacy : Ethyl substitution reduces antibacterial potency compared to electron-withdrawing groups (e.g., -NO₂), suggesting substituent electronic effects dominate over lipophilicity in bacterial target binding .

Table 1: Substituent Effects on Biological Activity

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Purity Validation : Use HPLC-MS (>98% purity) to rule out byproducts .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding affinities to targets like topoisomerase II, clarifying structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.